Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with a unique structure that includes a nitrophenyl group, a trifluoromethyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: This involves nitration of a suitable aromatic precursor to introduce the nitro group.
Introduction of the trifluoromethyl group: This can be achieved through a variety of methods, including the use of trifluoromethylating agents.
Formation of the butanoate ester: This step involves esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect is a combination of these interactions, leading to the compound’s observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate
- Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(difluoromethyl)butanoate
- Methyl 2-hydroxy-4-(3-aminophenyl)-4-oxo-2-(trifluoromethyl)butanoate
Uniqueness
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the specific combination of functional groups it possesses The presence of both a nitrophenyl and a trifluoromethyl group in the same molecule is relatively rare and imparts unique chemical and biological properties
Biological Activity
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is an organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H10F3N1O5
- Molecular Weight : 321.21 g/mol
- Functional Groups : Hydroxyl group, trifluoromethyl group, and nitrophenyl moiety.
These functional groups significantly influence its chemical behavior and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Preliminary studies indicate that the compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the trifluoromethyl group enhances metabolic stability and membrane permeability, which may contribute to its anti-inflammatory properties .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. The nitrophenyl group is known to enhance interactions with microbial targets, suggesting a role in disrupting bacterial cell functions .
- Cytotoxic Effects : In vitro studies have evaluated the cytotoxicity of this compound against cancer cell lines. It has shown moderate activity against breast cancer cell lines, indicating potential as an anticancer agent .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
- Enzyme Inhibition : The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results indicated moderate inhibition with IC50 values of approximately 19.2 μM for AChE and 13.2 μM for BChE .
- Antioxidant Activity : The compound exhibited antioxidant properties, which are essential for protecting cells from oxidative stress .
Case Studies
Several case studies have explored the biological implications of this compound:
-
Study on Inflammatory Pathways :
- Researchers investigated the interaction of the compound with COX enzymes. The results suggested that it could serve as a dual inhibitor, reducing inflammation by targeting multiple pathways .
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria. The findings indicated significant inhibition rates, supporting its use in developing antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate | 1529805-78-4 | Contains a para-substituted nitrophenyl group |
Ethyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate | 350.25 g/mol | Similar structure with ethyl substitution |
The differences in substitution patterns significantly affect their biological activities and potential applications.
Properties
Molecular Formula |
C12H10F3NO6 |
---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C12H10F3NO6/c1-22-10(18)11(19,12(13,14)15)6-9(17)7-3-2-4-8(5-7)16(20)21/h2-5,19H,6H2,1H3 |
InChI Key |
VGBLVGYWECWNOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.